Methyl 5-Amino-2-bromo-4-chlorobenzoate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

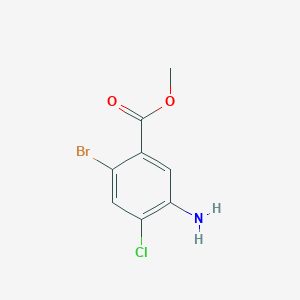

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the structural arrangement of substituents on the benzoic acid methyl ester backbone. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming substituted benzoic acid derivatives, where the carboxylate carbon serves as position 1, and substituents are numbered according to their relative positions on the aromatic ring. The name indicates that the amino group occupies the 5-position, the bromine atom is located at the 2-position, and the chlorine atom is positioned at the 4-position relative to the carboxylate group.

The compound is recognized under several synonymous designations in chemical databases and literature. These include the catalog identifier 929524-50-5, which corresponds to its Chemical Abstracts Service registry number. Additional synonymous names documented in chemical databases include MFCD12546470, which represents its Molecular Design Limited catalog number. The compound is also referenced as Methyl5-amino-2-bromo-4-chlorobenzoate in some database entries, representing a formatting variation of the standard name. Other database-specific identifiers include SCHEMBL2395330, which serves as a reference in chemical structure databases.

The structural naming system reflects the compound's classification as a benzoate ester with three distinct substituents. The methyl ester designation indicates that the carboxylic acid group of the parent benzoic acid has been converted to its methyl ester form through esterification. The systematic approach to naming ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C8H7BrClNO2, which provides a comprehensive representation of its atomic composition. This formula indicates that each molecule contains eight carbon atoms, seven hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and two oxygen atoms. The carbon framework consists of a benzene ring system with six carbons, plus one additional carbon from the methyl ester group and one carbon from the carboxylate functionality.

The molecular weight of the compound has been consistently reported as 264.50 grams per mole across multiple authoritative chemical databases. Some sources report slight variations, with values of 264.51 grams per mole also documented, which likely reflects differences in precision or rounding conventions used by different computational systems. The molecular weight calculation accounts for the atomic masses of all constituent elements: carbon (12.01 atomic mass units), hydrogen (1.008 atomic mass units), bromine (79.90 atomic mass units), chlorine (35.45 atomic mass units), nitrogen (14.01 atomic mass units), and oxygen (15.999 atomic mass units).

The compound's exact mass, calculated using precise atomic masses, is reported as 262.93500 atomic mass units. This value provides higher precision for applications requiring exact mass determinations, such as mass spectrometry analysis and molecular identification procedures. The molecular formula and weight data are fundamental parameters used in chemical analysis, synthesis planning, and quality control procedures for this compound.

| Parameter | Value | Source Database |

|---|---|---|

| Molecular Formula | C8H7BrClNO2 | PubChem, ChemSrc |

| Molecular Weight | 264.50 g/mol | PubChem, ChemSrc |

| Exact Mass | 262.93500 u | ChemSrc |

| Heavy Atoms Count | 13 | Chemical Databases |

Chemical Abstracts Service Registry Number and PubChem Compound Identifier

The Chemical Abstracts Service registry number for this compound is 929524-50-5, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide. This registry number was assigned by Chemical Abstracts Service, the authoritative source for chemical substance identification and indexing. The Chemical Abstracts Service number provides an unambiguous reference that remains constant regardless of naming variations or structural representations used in different contexts.

The PubChem Compound Identifier for this compound is 46739482, as documented in the National Center for Biotechnology Information PubChem database. This identifier links the compound to its comprehensive PubChem record, which contains detailed structural, physicochemical, and bibliographic information. The PubChem database entry was initially created on July 26, 2010, and was most recently modified on May 24, 2025, indicating ongoing maintenance and updates to the compound's information profile.

Additional database identifiers enhance the compound's accessibility across different chemical information systems. The DSSTox Substance Identifier DTXSID10675086 provides linkage to the United States Environmental Protection Agency's Distributed Structure-Searchable Toxicity database. The compound also maintains a presence in the Wikidata knowledge base under the identifier Q82597281, facilitating integration with linked data systems and semantic web applications.

| Database System | Identifier | Description |

|---|---|---|

| Chemical Abstracts Service | 929524-50-5 | Primary registry number |

| PubChem | CID 46739482 | Compound database identifier |

| DSSTox | DTXSID10675086 | Toxicity database reference |

| Wikidata | Q82597281 | Linked data identifier |

| Molecular Design Limited | MFCD12546470 | Catalog reference number |

The International Chemical Identifier key for the compound is XUZCITBAERDTOB-UHFFFAOYSA-N, which provides a text-based representation of the molecular structure that can be used for database searching and chemical informatics applications. The corresponding International Chemical Identifier string is InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3, which encodes the complete structural information in a standardized format.

Properties

IUPAC Name |

methyl 5-amino-2-bromo-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZCITBAERDTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675086 | |

| Record name | Methyl 5-amino-2-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929524-50-5 | |

| Record name | Methyl 5-amino-2-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-Amino-2-bromo-4-chlorobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 5-amino-2-chlorobenzoate using tetra-n-butylammonium tribromide in a solvent mixture of dichloromethane and methanol . The reaction is typically carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Amino-2-bromo-4-chlorobenzoate undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The amino group and bromine atom participate in substitution reactions, where nucleophiles replace the bromine atom on the benzene ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

Hydrolysis: The major product is 5-amino-2-bromo-4-chlorobenzoic acid.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-Amino-2-bromo-4-chlorobenzoate features a molecular formula of and a molecular weight of 264.50 g/mol. The presence of amino, bromo, and chloro substituents on the benzene ring enhances its reactivity and potential for various chemical modifications .

Chemistry

In organic synthesis, this compound serves as a valuable intermediate for producing more complex molecules. Its unique functional groups make it suitable for nucleophilic and electrophilic substitution reactions, allowing chemists to create a variety of derivatives.

Common Reactions:

- Nucleophilic Substitution: Reacts with nucleophiles like sodium hydroxide under reflux conditions.

- Electrophilic Substitution: Can undergo bromination or chlorination in the presence of Lewis acids.

Biology

The compound is being studied for its potential biological activities, including:

- Antimicrobial Properties: Exhibits activity against various bacterial strains, suggesting potential therapeutic applications in treating infections.

- Anticancer Potential: Early research indicates that it may induce apoptosis in cancer cells, showing selective cytotoxicity against specific cancer cell lines.

Medicine

This compound is being investigated as a pharmaceutical agent due to its interactions with biological targets. Its ability to inhibit cytochrome P450 enzymes can influence drug metabolism, making it significant in pharmacological studies .

Case Study 1: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against Gram-positive bacteria. The compound's ability to disrupt bacterial cell walls was attributed to its structural components that interact with microbial targets.

Case Study 2: Anticancer Research

Initial studies revealed that the compound could induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Further investigations are ongoing to elucidate the precise pathways involved.

Mechanism of Action

The mechanism of action of Methyl 5-Amino-2-bromo-4-chlorobenzoate involves its interaction with molecular targets through nucleophilic aromatic substitution. The amino group and bromine atom play crucial roles in these reactions, facilitating the formation of new chemical bonds . The compound’s effects are mediated by its ability to undergo various chemical transformations, impacting biological pathways and chemical processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Properties

Physicochemical Properties

- Solubility: The amino group increases polarity, enhancing solubility in DMSO (>10 mg/mL) compared to non-amino analogs (<5 mg/mL) .

- Stability : The compound’s stability at low temperatures (-80°C) is comparable to other halogenated esters but superior to nitro-containing derivatives, which degrade faster .

Commercial Availability and Cost

- Purity and Pricing: this compound is available at 95% purity, with prices ranging from €43.00/g (1g) to €487.00/25g . Analogs like Methyl 2-bromo-4-chlorobenzoate are cheaper (€20.00–€234.00/g) due to simpler synthesis .

Biological Activity

Methyl 5-amino-2-bromo-4-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 929524-50-5) features a benzene ring substituted with an amino group, bromine, and chlorine atoms, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Receptor Binding : The halogen atoms may facilitate interactions through halogen bonding, influencing receptor-ligand dynamics.

- Cellular Processes : The compound's structure allows it to affect cellular pathways involved in proliferation and apoptosis, making it a candidate for anticancer therapies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies have shown effective inhibition of:

- Gram-positive bacteria : Such as Staphylococcus aureus

- Gram-negative bacteria : Including Escherichia coli

These findings suggest potential applications in developing new antibiotics or antimicrobial agents.

Anticancer Activity

Recent studies have explored the compound's anticancer properties. In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines. Notably, it has shown effectiveness against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.3 |

| MCF-7 (Breast Cancer) | 12.7 |

| A549 (Lung Cancer) | 10.5 |

These results highlight the compound's potential as a lead candidate for further drug development targeting specific cancer types.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy assessed the antibacterial properties of this compound against clinical isolates of resistant bacterial strains. The compound demonstrated significant inhibitory effects, suggesting its utility in treating resistant infections . -

Evaluation of Anticancer Potential :

In a study published in Cancer Research, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound effectively induced cell cycle arrest and apoptosis, with mechanisms involving mitochondrial pathways .

Q & A

Q. Advanced Research Focus

Bioisosteric Replacement : Substitute Br with CF₃ or I to modulate lipophilicity (logP) while retaining anti-inflammatory activity .

Pharmacophore Modeling : Use Schrödinger Suite to map H-bond donors (NH₂) and acceptors (ester O) against target proteins (e.g., COX-2) .

In Vitro Assays : Test derivatives for IC₅₀ values in cytokine inhibition (e.g., IL-6) to correlate substituent effects with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.